molecular formula C16H28N2O3S B604288 N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 1374684-96-4

N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B604288
CAS No.: 1374684-96-4
M. Wt: 328.5g/mol
InChI Key: CSSQIIZEOCMEPH-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy (4-position) and methyl groups (2,5-positions), coupled with a diethylamino-propyl side chain. Its tertiary amine group enables protonation under acidic conditions, while the sulfonamide moiety contributes to hydrogen bonding and thermal stability.

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3S/c1-6-18(7-2)10-8-9-17-22(19,20)16-12-13(3)15(21-5)11-14(16)4/h11-12,17H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSQIIZEOCMEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with N-[3-(diethylamino)propyl]amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: N-substituted sulfonamides

Scientific Research Applications

N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, given the known activity of sulfonamide compounds against various bacterial strains.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues

Key structural analogues include:

N,N-diethyl-3-amino-4-methoxybenzenesulfonamide: Features a methoxy group at the 4-position and a diethylamino group directly attached to the benzene ring (3-position) but lacks methyl groups at 2,5-positions .

3-diethylaminopropylamine: Shares the diethylamino-propyl chain but lacks the sulfonamide and aromatic moieties, making it a simpler amine derivative .

Poly(N-[3-(diethylamino)propyl]methacrylamide): A polymer derived from a methacrylamide monomer with a diethylamino-propyl side chain, exhibiting thermo- and pH-responsive phase separation .

Table 1: Structural and Functional Comparison
Compound Molecular Formula* Key Functional Groups Notable Features
Target compound C₁₇H₂₉N₃O₃S Sulfonamide, methoxy, 2,5-dimethyl, diethylamino-propyl Balanced hydrophobicity, dual pH/thermo-responsiveness
N,N-diethyl-3-amino-4-methoxybenzenesulfonamide C₁₁H₁₇N₃O₃S Sulfonamide, methoxy, diethylamino Higher polarity due to absence of methyl groups
3-diethylaminopropylamine C₇H₁₈N₂ Tertiary amine, short alkyl chain High basicity, limited solubility in water
Poly(N-[3-(diethylamino)propyl]methacrylamide) (C₁₁H₂₂N₂O)ₙ Polymeric backbone, diethylamino-propyl Tunable LCST, aggregation-dependent phase behavior

*Molecular formulas inferred from structural descriptions in .

Physicochemical Properties

Solubility and Phase Behavior
  • Target compound: Exhibits solubility in polar organic solvents (e.g., DMSO, methanol) and pH-dependent solubility in aqueous buffers. The 2,5-dimethyl groups enhance hydrophobicity compared to unmethylated analogues like N,N-diethyl-3-amino-4-methoxybenzenesulfonamide .
  • Poly(N-[3-(diethylamino)propyl]methacrylamide): Shows lower critical solution temperature (LCST) behavior in aqueous solutions, with phase separation temperatures decreasing as pH increases (e.g., LCST ~40–60°C at pH 7–10) . This contrasts with the target compound, which lacks polymeric aggregation but shares pH-responsive amine protonation.
Thermal Stability

The sulfonamide group in the target compound enhances thermal stability compared to non-sulfonamide analogues like 3-diethylaminopropylamine, which decomposes at lower temperatures due to the absence of aromatic stabilization.

Biological Activity

N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. The structural formula can be represented as follows:

  • Chemical Name : N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
  • Molecular Formula : C15H24N2O3S
  • Molecular Weight : 320.43 g/mol

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. The mechanism of action typically involves inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase. This property is crucial for the development of new antimicrobial therapies.

Anticancer Activity

Recent studies have indicated that certain sulfonamide derivatives exhibit anticancer properties. For instance, compounds similar to N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide have shown efficacy in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.
  • Cytotoxicity in Cancer Cells :
    • In vitro experiments revealed that the compound induced cytotoxic effects in human cancer cell lines, including breast and colon cancer cells. The IC50 values indicated a dose-dependent response, suggesting potential for therapeutic applications.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
HCT116 (Colon Cancer)20Cell cycle arrest at G1 phase

Safety Profile

The safety profile of N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide has been evaluated in various studies. While it shows promising biological activity, potential side effects such as skin irritation and allergic reactions have been noted.

Toxicological Studies

  • Acute Toxicity : Studies indicate that the compound has a low acute toxicity profile with LD50 values significantly higher than those of traditional sulfonamides.
  • Irritation Potential : Skin contact has been associated with irritation; thus, appropriate handling measures should be taken during laboratory use.

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